Triethoxyarsine
Overview
Description
Triethoxyarsine, also known as arsenic triethoxide or triethyl arsenite , has the chemical formula (C2H5O)3As . It is a compound with a molecular weight of 210.10 g/mol . Triethoxyarsine is commonly used in laboratory settings and for the manufacture of other substances.
Synthesis Analysis
The synthesis of triethoxyarsine typically involves the reaction of arsenic trichloride (AsCl3) with ethanol (C2H5OH) . The resulting product is triethoxyarsine, which is a colorless liquid.
Molecular Structure Analysis
Triethoxyarsine consists of three ethoxy groups (C2H5O ) attached to an arsenic atom (As ). The molecular structure resembles a trigonal pyramid, with the arsenic atom at the apex and the three ethoxy groups forming the base.
Chemical Reactions Analysis
Triethoxyarsine can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For example, it can react with water to form arsenic acid and ethanol.
Physical And Chemical Properties Analysis
- Flammable liquid and vapor
- Toxic if swallowed or inhaled
- Very toxic to aquatic life with long-lasting effects
- Keep away from heat, sparks, and open flames
- Avoid release to the environment
Scientific Research Applications
Gas Sensing Technology
Triethoxyarsine plays a role in the development of gas sensing technologies. A study demonstrated the use of a sensor based on Pt and Ce modified In2O3 hollow structure for detecting triethylamine, a harmful gas to human health. This sensor exhibited excellent performance, including high response, selectivity, stability, and insusceptibility to water, which is promising for applications in food safety inspection and environmental monitoring (Zhou et al., 2020).
Medicinal Chemistry
In medicinal chemistry, fluorine-containing compounds, such as those derived from triethoxyarsine, are significant. They are used in various pharmaceuticals, including analgesics, anesthetics, cardiovascular drugs, and more. The review by Jeschke et al. (2007) provides an overview of the application of these compounds in medicinal chemistry (Jeschke et al., 2007).
Sustainable Chemical Production
The utilization of trifluoromethane, derived from polytetrafluoroethylene manufacture, demonstrates the application of triethoxyarsine-related compounds in sustainable chemistry. Musio et al. (2018) described a strategy for converting this greenhouse gas into valuable fluorinated compounds, showcasing the potential of triethoxyarsine derivatives in green chemistry (Musio et al., 2018).
Environmental Impact Studies
A study by Mezcúa et al. (2004) investigated the environmental impact of triclosan, a common antimicrobial agent, and its by-products. This research is relevant to understanding the environmental pathways and transformations of similar compounds to triethoxyarsine (Mezcúa et al., 2004).
Polymer and Materials Science
The coordination chemistry of poly(thioether)borate ligands, which includes compounds related to triethoxyarsine, has applications in polymer science. Riordan (2010) reviewed the development and application of these ligands, highlighting their role in the modeling of protein active sites and in organometallic chemistry (Riordan, 2010).
Safety And Hazards
Triethoxyarsine poses risks such as flammability, toxicity, and environmental harm. Proper handling and storage are essential to minimize exposure.
Future Directions
Research on triethoxyarsine should explore its applications beyond APL treatment, investigate potential synergies with other chemotherapeutic agents, and continue to elucidate its mechanisms of action.
Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
triethyl arsorite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKVHDUZDJKHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[As](OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AsO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074882 | |
Record name | Arsenous acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl arsenite | |
CAS RN |
3141-12-6 | |
Record name | Triethoxyarsine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3141-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl arsenite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenous acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl arsenite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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